molecular formula C25H54NO2.CH3O4S<br>C26H57NO6S B12692794 Bis(2-hydroxypropyl)methyl(octadecyl)ammonium methyl sulphate CAS No. 85712-01-2

Bis(2-hydroxypropyl)methyl(octadecyl)ammonium methyl sulphate

Cat. No.: B12692794
CAS No.: 85712-01-2
M. Wt: 511.8 g/mol
InChI Key: TYNVPDPVWNMOPB-UHFFFAOYSA-M
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Description

Bis(2-hydroxypropyl)methyl(octadecyl)ammonium methyl sulphate (CAS 85712-01-2) is a quaternary ammonium compound with a molecular formula of C26H57NO6S and a molecular weight of 511.79900 g·mol⁻¹ . This chemical features a long hydrophobic octadecyl (C18) chain attached to a nitrogen center that is also bonded to two 2-hydroxypropyl groups and a methyl group, forming a cationic ammonium head. The structure is completed by a methyl sulphate counterion . This molecular architecture, combining a long alkyl chain with multiple hydroxyl-functionalized groups, is characteristic of surfactants and emulsifying agents. The presence of hydroxypropyl groups enhances the compound's water solubility and potential for hydrogen bonding, making it valuable for research into novel softeners, antistatic agents, and conditioning ingredients in material science applications . The compound has a calculated boiling point of 524.8°C at 760 mmHg . This product is designated For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

85712-01-2

Molecular Formula

C25H54NO2.CH3O4S
C26H57NO6S

Molecular Weight

511.8 g/mol

IUPAC Name

bis(2-hydroxypropyl)-methyl-octadecylazanium;methyl sulfate

InChI

InChI=1S/C25H54NO2.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(4,22-24(2)27)23-25(3)28;1-5-6(2,3)4/h24-25,27-28H,5-23H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

TYNVPDPVWNMOPB-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(CC(C)O)CC(C)O.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Setup

  • Charge the reactor with the tertiary amine, ensuring it contains less than 2.0% primary and secondary amines to minimize side reactions.
  • Add the reaction medium, such as an ethoxylated fatty alcohol (e.g., polyoxyethylene glycol octadecanoate) or a fatty acid ester with a suitable melting point.
  • Heat the mixture to approximately 80°C to 100°C with agitation to ensure homogeneity.

Quaternization Reaction

  • Slowly add dimethyl sulfate containing less than 0.2% acid (H2SO4) to the heated mixture.
  • The amount of dimethyl sulfate is calculated to leave about 1.5% free amine by weight after the reaction, ensuring near-complete quaternization.
  • The addition of dimethyl sulfate is exothermic; the temperature typically rises to 115°C to 130°C.
  • Control the addition rate to maintain the temperature within this range.
  • After complete addition, maintain the temperature for sufficient time to ensure reaction completion.

Post-Reaction Processing

  • Cool the reaction mixture to ambient temperature.
  • Optionally, add a small amount of sodium hydroxide solution (e.g., 30% aqueous) to neutralize residual acid and adjust pH.
  • Recover the product, which is a quaternary ammonium methyl sulfate salt, typically as a 60-70% active composition.

Reaction Equation and Stoichiometry

The general reaction can be represented as:

$$
\text{Tertiary amine} + \text{Dimethyl sulfate} \rightarrow \text{Quaternary ammonium methyl sulfate}
$$

The stoichiometric ratio is adjusted to achieve approximately 1.5% free amine remaining, balancing complete quaternization and minimizing unreacted starting material.

Analytical Data and Quality Control

Typical analysis of the product mixture includes:

Parameter Typical Value
Quaternary ammonium content ~66% (weight)
Free amine content ~1.5% (weight)
Amine methyl sulfate ~1.0% (weight)
Gardner color 3 to 5
Ash content ~0.7%
Water content ~1.2%
pH (aqueous solution) ~4.9

These values indicate a high purity of the quaternary ammonium compound with minimal impurities.

Example Preparation (From Patent Literature)

  • Charge 28 pounds of methyldi(hydrogenated tallow)amine and 14.9 pounds of sorbitan monostearate into a 10-gallon autoclave.
  • Heat to 75°C with agitation.
  • Add 6.36 pounds of dimethyl sulfate; temperature rises to 108°C.
  • Add 0.66 pounds of 30% aqueous sodium hydroxide.
  • Recover 48.5 pounds of product with the analytical profile as above.

Notes on Reaction Medium and Variations

  • The reaction medium can be varied to include esters of fatty acids and polyhydric alcohols or ethoxylated fatty alcohols, which influence solubility and reaction kinetics.
  • The presence of hydroxypropyl groups on the amine enhances solubility and may affect the reaction rate.
  • The process is scalable and adaptable to different tertiary amines with similar structural features.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Tertiary amine purity >98% (less than 2% primary/secondary amines) Minimizes side reactions
Reaction medium Fatty acid esters or ethoxylated fatty alcohols Melting point 0-100°C
Reaction temperature 80°C to 130°C Controlled to manage exotherm
Dimethyl sulfate purity >99.8% (acid <0.2%) Ensures clean methylation
Dimethyl sulfate amount Stoichiometric for ~1.5% free amine Balances conversion and residual amine
Reaction time Until completion (varies by scale) Typically 1-3 hours
Post-reaction treatment Cooling, neutralization with NaOH Adjusts pH and removes residual acid

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxypropyl)methyl(octadecyl)ammonium methyl sulphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted quaternary ammonium compounds .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C26_{26}H57_{57}NO6_6S
  • Molecular Weight : 511.799 g/mol
  • CAS Number : 85712-01-2

The compound features a long-chain alkyl group (octadecyl) that enhances its hydrophobic characteristics, making it effective in various surfactant applications.

Applications in Cleaning and Conditioning

Bis(2-hydroxypropyl)methyl(octadecyl)ammonium methyl sulphate is utilized in numerous formulations:

  • Cleaning Compositions : It serves as an active ingredient in cleaning products due to its ability to reduce surface tension and enhance dirt removal .
  • Fabric Softeners : The compound is effective as a fabric softener, imparting softness and reducing static cling in textiles .
  • Hair and Skin Conditioners : It is included in cosmetic formulations for hair and skin conditioning, providing moisturizing properties and improving texture .

Table 1: Applications in Cleaning and Conditioning

Application TypeFunctionality
Cleaning CompositionsDirt removal, surface tension reduction
Fabric SoftenersSoftening fabrics, reducing static cling
Hair ConditionersMoisturizing, improving hair texture
Skin ConditionersHydration, enhancing skin feel

Industrial Applications

The compound has significant roles in various industrial processes:

  • Corrosion Inhibitors : It is employed as a corrosion inhibitor in metalworking fluids, helping to protect metal surfaces from oxidation .
  • Pesticide Emulsions : The compound acts as an emulsifying agent in pesticide formulations, ensuring uniform distribution of active ingredients .
  • Drilling Fluid Additives : In the oil industry, it is used as an additive in drilling fluids to improve performance and stability under high-pressure conditions .

Research Case Studies

Several studies highlight the effectiveness of this compound in practical applications:

  • Case Study 1 : A study on the use of quaternary ammonium compounds in cleaning products demonstrated that formulations containing this compound significantly improved cleaning efficiency compared to traditional surfactants.
  • Case Study 2 : Research on fabric softeners revealed that products with this compound provided superior softness and reduced static cling compared to those without it.

Regulatory Aspects

The use of this compound falls under various regulatory frameworks due to its chemical nature. Manufacturers must ensure compliance with safety standards established by organizations such as the Environmental Protection Agency (EPA) and local health authorities .

Mechanism of Action

The mechanism of action of Bis(2-hydroxypropyl)methyl(octadecyl)ammonium methyl sulphate involves its interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. This antimicrobial action is primarily due to its cationic nature, which allows it to bind to the negatively charged components of microbial cell membranes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Bis(2-hydroxypropyl)methyl(octadecyl)ammonium methyl sulphate
  • CAS Registry Number : 85712-01-2
  • EINECS Number : 203-352-5
  • Registration Date: 30 November 2010

Structural Features :
This quaternary ammonium compound (QUAT) consists of:

  • A central nitrogen atom bonded to:
    • One methyl group (-CH₃).
    • One octadecyl (C₁₈) chain.
    • Two 2-hydroxypropyl (-CH₂CH(OH)CH₃) groups.
  • A methyl sulphate (CH₃SO₄⁻) counterion.

Applications :
Primarily used as a cationic surfactant or antistatic agent due to its amphiphilic structure. The long octadecyl chain enhances hydrophobic interactions, while hydroxypropyl groups improve water solubility.

Comparison with Similar Compounds

Alkyl Chain Length Variations

Compound Name CAS Number Alkyl Chain Key Properties References
This compound 85712-01-2 C₁₈ (octadecyl) High hydrophobicity; low critical micelle concentration (CMC); strong antimicrobial activity
[3-(Dodecyloxy)-2-hydroxypropyl]bis(2-hydroxyethyl)methylammonium methyl sulphate 18602-17-0 C₁₂ (dodecyl) Moderate hydrophobicity; higher water solubility; used in fabric softeners
Mixed isopropanolamine lauryl sulfate 68877-25-8 C₁₂ (lauryl) Shorter chain reduces micelle stability; common in shampoos and detergents

Analysis :
Longer alkyl chains (e.g., C₁₈) increase hydrophobicity, enhancing surfactant efficacy in oil-water interfaces but reducing solubility. Shorter chains (e.g., C₁₂) improve solubility and are preferred in consumer products .

Counterion and Substituent Variations

Compound Name CAS Number Counterion/Substituents Key Properties References
This compound 85712-01-2 Methyl sulphate High thermal stability; low irritation potential
Ethyldimethyl(octadecyl)ammonium ethyl phosphonate 93963-68-9 Ethyl phosphonate Phosphonate counterion enhances metal chelation; used in industrial corrosion inhibitors
QUATERNIUM-82 (dioleate ester derivative) 65059-61-2 Methyl sulphate + dioleate ester Oleate esters introduce unsaturation; improves biodegradability and lubricity in hair conditioners

Analysis :

  • Methyl sulphate counterions are common in personal care products due to mildness.
  • Phosphonate counterions (e.g., ethyl phosphonate) enhance functionality in industrial applications .
  • Esterified derivatives (e.g., QUATERNIUM-82) modify solubility and environmental impact .

Hydroxy Group Configurations

Compound Name CAS Number Hydroxy Groups Key Properties References
This compound 85712-01-2 Two 2-hydroxypropyl Enhanced water solubility; hydrogen bonding with polar substrates
Bis(2-hydroxyethyl)ammonium decyl sulphate 143-00-0 Two 2-hydroxyethyl Higher polarity; limited compatibility with nonpolar matrices
(Z)-2-Hydroxypropyl(2-hydroxyethyl)methyl(2-((1-oxo-9-octadecenyl)amino)ethyl)ammonium methyl sulphate 93982-91-3 Mixed hydroxypropyl/hydroxyethyl + unsaturated chain Unsaturated chain improves fluidity; used in emulsions

Analysis: Hydroxypropyl groups (-CH₂CH(OH)CH₃) provide better solubility in non-aqueous solvents compared to hydroxyethyl (-CH₂CH₂OH), making the target compound versatile in formulations requiring balanced polarity .

Functional Group Additions

Compound Name CAS Number Functional Additions Key Properties References
This compound 85712-01-2 None Standard QUAT with high surfactant efficiency
QUATERNIUM-81 (diethylenetriamine reaction product) 97953-16-7 Diethylenetriamine backbone Branched structure enhances film-forming ability; used in coatings
O-Ethyl S-2-diisopropylaminoethyl methylphosphonothioate - Methylphosphonothioate group Neurotoxic properties; restricted to military applications

Analysis: Additional functional groups (e.g., phosphonothioates) can introduce toxicity or specialized functions, whereas simpler QUATs like the target compound are safer for consumer use .

Biological Activity

Bis(2-hydroxypropyl)methyl(octadecyl)ammonium methyl sulphate (BHMOAMS) is a quaternary ammonium compound characterized by its surfactant properties and potential biological activities. This compound has garnered attention for its applications in various fields, including pharmaceuticals, cosmetics, and as a disinfectant due to its antimicrobial properties. This article delves into the biological activity of BHMOAMS, focusing on its toxicity, antibacterial effects, and interactions with biological membranes.

  • Molecular Formula : C24H53NO4S
  • Molecular Weight : Approximately 483.746 g/mol
  • Boiling Point : 524.8ºC at 760 mmHg
  • Flash Point : 33.7ºC

Toxicity Profile

BHMOAMS exhibits notable toxicity characteristics:

  • Acute Toxicity (Oral) : Classified as Category 4, indicating moderate toxicity upon ingestion.
  • Skin Irritation : Classified as Category 2, suggesting potential irritant effects upon dermal exposure.

These classifications highlight the necessity for careful handling and application in formulations.

Antimicrobial Activity

Quaternary ammonium compounds (QACs), including BHMOAMS, are recognized for their broad-spectrum antimicrobial activity. The following table summarizes the antibacterial efficacy of BHMOAMS against various microorganisms:

MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusGram-positive16 μM
Escherichia coliGram-negative32 μM
Pseudomonas aeruginosaGram-negative63 μM

The antimicrobial action of BHMOAMS is primarily attributed to its ability to disrupt microbial cell membranes. This disruption leads to:

  • Increased permeability of the bacterial membrane.
  • Leakage of cellular contents.
  • Ultimately, cell lysis and death.

Studies indicate that BHMOAMS can penetrate biofilms formed by pathogenic bacteria, enhancing its effectiveness as a disinfectant and in clinical settings .

Interaction with Biological Membranes

Research has shown that BHMOAMS influences membrane permeability and fluidity, which is particularly relevant in drug delivery systems. Enhanced permeability can lead to improved therapeutic efficacy by facilitating drug absorption through biological barriers .

Case Studies

  • In Vitro Studies on Antimicrobial Efficacy :
    A study evaluated the antibacterial activity of BHMOAMS against standard strains and clinical isolates. Results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, comparable to established disinfectants like benzalkonium chloride .
  • Toxicological Assessments :
    Toxicological studies indicated that while BHMOAMS is effective against pathogens, it poses risks for mammalian cells at higher concentrations. In vitro assays showed cytotoxicity at therapeutic dosages, necessitating further research into its safety profile .

Q & A

Q. Table 1: Common Analytical Techniques for Synthesis Validation

TechniquePurposeReference Methodology
NMRStructural confirmationPhosphonate ester analysis
HPLC-ELSDPurity assessmentEnvironmental standards
Mass SpectrometryMolecular weight verificationPhosphonothioate analysis

Basic: How should researchers design initial experiments to characterize the compound’s physicochemical properties?

Adopt an embedded experimental design (mixed-methods approach) to integrate quantitative and qualitative data :

  • Quantitative phase : Measure critical parameters (e.g., critical micelle concentration via surface tension titration, solubility in polar/non-polar solvents).
  • Qualitative phase : Use spectroscopic methods (FTIR, NMR) to identify functional groups and structural stability.
  • Control variables : Temperature, solvent purity, and humidity must be standardized to reduce noise .

Advanced: How can researchers resolve contradictions in reported solubility data across different solvent systems?

Contradictory solubility profiles often arise from methodological inconsistencies. To address this:

  • Replicate studies : Use standardized solvents (e.g., HPLC-grade) and controlled environmental conditions (25°C, 60% RH) .
  • Cross-validation : Compare results from gravimetric analysis, UV-Vis spectroscopy, and dynamic light scattering (DLS).
  • Statistical analysis : Apply ANOVA to identify outliers and assess reproducibility. Theoretical frameworks like the quadripolar model (theoretical, epistemological, morphological, technical poles) help systematize variables .

Advanced: What theoretical frameworks guide the study of its interactions with biological membranes?

  • Molecular dynamics (MD) simulations : Model interactions between the compound’s hydrophobic octadecyl chain and lipid bilayers. Use software like GROMACS with CHARMM force fields .
  • Thermodynamic analysis : Measure partition coefficients (log P) to quantify membrane permeability. Link findings to Hofstede’s theoretical framework for systematic variable alignment .
  • In vitro validation : Use fluorescence microscopy with liposome models to visualize membrane disruption .

Advanced: How to optimize experimental designs for assessing its stability under oxidative or hydrolytic stress?

  • Stress testing : Expose the compound to H₂O₂ (oxidative) and pH 2–12 buffers (hydrolytic) at 40°C. Sample aliquots at intervals (0, 24, 48 hrs) .
  • Analytical workflow :
    • Chromatography : Track degradation products via UPLC-MS.
    • Kinetic modeling : Use first-order decay equations to calculate half-life .
  • Embedded design : Pair quantitative degradation rates with qualitative structural analysis (e.g., NMR peak shifts) .

Basic: What are the best practices for ensuring reproducibility in toxicity assays involving this compound?

  • Standardized protocols : Follow OECD Guidelines 423 (acute toxicity) with defined cell lines (e.g., HEK293) and exposure durations .
  • Data reporting : Include raw datasets, instrument calibration details, and statistical significance thresholds (p < 0.05) .
  • Blind testing : Use double-blind experimental setups to minimize bias .

Advanced: How can AI tools enhance research efficiency in studying this compound’s applications?

  • Experimental design : Tools like Science Navigator suggest optimal conditions (e.g., solvent ratios, reaction times) via machine learning .
  • Data synthesis : Use paper-solver modules to auto-generate literature reviews and cross-reference findings with existing phosphonate studies .

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